Saturation State Differentiation: 5,6,7,8-Tetrahydro vs. Fully Aromatic Core
The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is validated as a distinct pharmacophore from the aromatic 1,5-naphthyridine series. In the CETP inhibitor program, optimized 1,5-tetrahydronaphthyridine derivatives (21b and 21d) achieved in vitro human plasma CETP IC₅₀ values of 23 nM and 22 nM, respectively, and produced robust HDL-c increases in a hCETP/hApoA1 dual heterozygous mouse model [1]. By contrast, the fully aromatic 1,5-naphthyridine-3-carboxylate analog (CAS 55234-59-8; C₁₂H₁₂N₂O₂) lacks the saturation-dependent conformational flexibility required for this binding mode . While no head-to-head CETP data exist for the target compound specifically, the tetrahydronaphthyridine core to which it belongs exhibits potency that the aromatic series cannot replicate without fundamental scaffold redesign.
| Evidence Dimension | CETP inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Structurally analogous tetrahydronaphthyridines: IC₅₀ = 22–23 nM (compounds 21b and 21d) |
| Comparator Or Baseline | Fully aromatic 1,5-naphthyridine-3-carboxylate analog (CAS 55234-59-8): no reported CETP IC₅₀ within this potency range |
| Quantified Difference | Tetrahydronaphthyridine scaffold enables nanomolar CETP inhibition; aromatic counterparts lack this activity profile in the published SAR series |
| Conditions | In vitro human plasma CETP assay; hCETP/hApoA1 dual heterozygous mouse model for HDL-c elevation |
Why This Matters
For teams pursuing CETP or lipid metabolism targets, selecting the 5,6,7,8-tetrahydro-saturated scaffold over the aromatic alternative is a critical decision point that cannot be remedied by downstream derivatization.
- [1] Fernandez M-C et al. Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorg Med Chem Lett 22(9):3056-62, 2012. PMID: 22497761. View Source
